2,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
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Overview
Description
2,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two methyl groups and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with a suitable aldehyde or ketone in the presence of a reducing agent to form the tetrahydropyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound shares the tetrahydropyridine moiety and is used in similar chemical reactions.
5-Acetyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione:
Uniqueness
2,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the tetrahydropyridine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C12H16N2/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3,7-8,13H,4-6H2,1-2H3 |
InChI Key |
INNIRYQQTRIHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CCNCC2 |
Origin of Product |
United States |
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